![molecular formula C7H12O B088053 1-(1-Methylcyclopropyl)propan-2-one CAS No. 13905-14-1](/img/structure/B88053.png)
1-(1-Methylcyclopropyl)propan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can involve formal sequential [1+2]- and [2+3]-annulation of prop-2-ynylsulfonium salts and tosylaminomethyl enones. This leads to the construction of methylene azabicyclo[3.1.0]hexane derivatives, which are related to the target compound, showing the versatility of cyclopropyl intermediates in organic synthesis (Penghao Jia et al., 2018).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, like 1-(1-Methylcyclopropyl)propan-2-one, involves interesting configurations due to the cyclopropane ring. Compounds such as 1-aminocyclopropane-1,2-dicarboxylic acid derivatives have been studied, indicating the diverse reactivity and structural features unique to cyclopropyl-containing compounds (V. Krasnov et al., 2003).
Chemical Reactions and Properties
Cyclopropane and its derivatives, like 1-(1-Methylcyclopropyl)propan-2-one, are involved in various chemical reactions. Nickel-catalyzed rearrangement of 1-acyl-2-vinylcyclopropanes to dihydrofurans showcases the reactivity of cyclopropane-containing compounds, providing insight into potential reactions and applications of similar structures (R. K. Bowman & Jeffrey S. Johnson, 2006).
Physical Properties Analysis
The physical properties of cyclopropane derivatives vary significantly depending on their specific structure. While specific details for 1-(1-Methylcyclopropyl)propan-2-one are not directly available, studies on similar compounds, such as 1-methylcyclopropene, offer insights into the physical characteristics typical of small cyclopropyl-containing molecules, such as volatility and reactivity (S. Blankenship & J. Dole, 2003).
Chemical Properties Analysis
The chemical properties of 1-(1-Methylcyclopropyl)propan-2-one and related structures can be inferred from the behavior of similar cyclopropane derivatives. For example, the reactivity of 1-halocyclopropenes under certain conditions provides insights into the chemical properties that could be expected from closely related compounds (M. Baird & W. Nethercott, 1983).
Scientific Research Applications
Effects on Fruits and Vegetables
Ripening and Senescence Inhibition : 1-MCP is extensively studied for its role in inhibiting ethylene perception, which delays ripening and senescence in fruits and vegetables. This has significant implications for extending the shelf life and maintaining the quality of agricultural produce (Watkins, 2006).
Broad Application Range : The compound is effective in a wide range of fruits, vegetables, and floriculture crops. It works at low concentrations and is used to understand the role of ethylene in plants more deeply (Blankenship & Dole, 2003).
Preharvest Applications : Research indicates potential for preharvest applications of 1-MCP in horticultural crops, particularly in citrus, to control unwanted defoliation and improve postharvest quality (Burns, 2008).
Meta-Analysis of Climacteric Fruit Ripening : A meta-analysis showed that 1-MCP treatment significantly impacts various ripening indicators, positively affecting the delay in ripening and quality maintenance in climacteric fruits (Zhang et al., 2020).
Other Applications
Storage Quality Improvement : 1-MCP, combined with other treatments like calcium chloride, has been shown to improve the storage quality and shelf life of products like fresh-cut strawberries (Aguayo, Jansasithorn, & Kader, 2006).
Ethylene Action Inhibition : Research on structural analogues of 1-MCP, like 1-ethylcyclopropene (1-ECP) and 1-propylcyclopropene (1-PCP), demonstrates their effectiveness in inhibiting ethylene action in plant systems, thus influencing fruit ripening and storage processes (Feng, Apelbaum, Sisler, & Goren, 2004).
Non-Climacteric Fruit Crops : 1-MCP also shows potential in affecting ripening-related processes in non-climacteric fruits, impacting senescence, physiological disorders, and color changes (Li et al., 2016).
Interactions with Other Treatments : Studies reveal how 1-MCP interacts with other postharvest treatments like diphenylamine, influencing factors like alpha-farnesene concentration and enzyme activities in apples (Apollo Arquiza, Hay, Nock, & Watkins, 2005).
Safety and Hazards
The safety data sheet for 1-(1-Methylcyclopropyl)propan-2-one provides several precautionary statements. These include keeping away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and handling under inert gas . The compound should be stored in a well-ventilated place, kept tightly closed, and kept cool .
Mechanism of Action
Target of Action
The primary target of 1-(1-Methylcyclopropyl)propan-2-one is the ethylene receptor in plants . Ethylene is a natural plant hormone that regulates various processes such as the ripening of fruit, the opening of flowers, and the shedding of leaves .
Mode of Action
1-(1-Methylcyclopropyl)propan-2-one interacts with its target by tightly binding to the ethylene receptor in plants . This binding effectively blocks the effects of ethylene, acting as a competitive inhibitor .
Biochemical Pathways
The compound affects the ethylene signaling pathway in plants . By inhibiting the ethylene receptor, it prevents the downstream effects of ethylene signaling, which include fruit ripening, flower opening, and leaf shedding .
Result of Action
The result of 1-(1-Methylcyclopropyl)propan-2-one’s action is the slowing down of the ripening of fruit and the maintenance of the freshness of cut flowers . By blocking the effects of ethylene, the compound effectively slows down processes that are normally regulated by this hormone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Methylcyclopropyl)propan-2-one. For instance, the compound is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . The controlled environment in these settings likely enhances the compound’s efficacy and stability.
properties
IUPAC Name |
1-(1-methylcyclopropyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(8)5-7(2)3-4-7/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOSBHFUTWCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508008 |
Source
|
Record name | 1-(1-Methylcyclopropyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylcyclopropyl)propan-2-one | |
CAS RN |
13905-14-1 |
Source
|
Record name | 1-(1-Methylcyclopropyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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